![molecular formula C10H11ClF3N3 B1466887 2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine CAS No. 1487955-24-7](/img/structure/B1466887.png)
2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine
Overview
Description
“2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine” is a chemical compound with the CAS number 1487955-24-7 . It is a derivative of pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)c1cccnc1Cl
. This indicates that the compound contains a pyrazine ring with a trifluoromethyl group and a piperidinyl group attached. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 36-40 °C . The empirical formula is C6H3ClF3N and the molecular weight is 181.54 .Scientific Research Applications
Pharmaceutical Research
This compound, with its trifluoromethyl group, is particularly interesting in the development of new pharmaceuticals. The -CF3 group can significantly alter the biological activity of a molecule, often leading to increased drug potency. For instance, it can improve drug potency toward reverse transcriptase enzyme inhibition, which is crucial in antiviral therapies .
Safety and Hazards
Mechanism of Action
- Further research would be needed to identify the exact target. Nonetheless, understanding the compound’s physicochemical properties and its unique combination of fluorine and pyridine moieties is crucial for predicting its biological effects .
- Upon binding, conformational changes may occur, leading to downstream signaling events or enzymatic modulation. These changes could impact cellular processes .
- These properties significantly impact bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound’s absorption characteristics are not available in the literature. Information on its volume of distribution is also lacking. No details about its metabolism are provided. Likewise, data on excretion are not specified.
Result of Action
Action Environment
properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-9(16-4-3-15-8)17-5-1-2-7(6-17)10(12,13)14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWRBHJXCWFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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